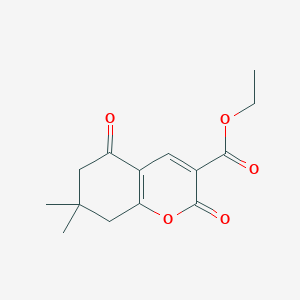

ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

CAS No.: 77959-77-4

Cat. No.: VC6014062

Molecular Formula: C14H16O5

Molecular Weight: 264.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77959-77-4 |

|---|---|

| Molecular Formula | C14H16O5 |

| Molecular Weight | 264.277 |

| IUPAC Name | ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate |

| Standard InChI | InChI=1S/C14H16O5/c1-4-18-12(16)9-5-8-10(15)6-14(2,3)7-11(8)19-13(9)17/h5H,4,6-7H2,1-3H3 |

| Standard InChI Key | YXBXDSWZBRMROG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate features a bicyclic framework comprising a chromene ring fused to a cyclohexanedione moiety. The IUPAC name, ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate, reflects its substituents:

-

7,7-Dimethyl groups: Provide steric bulk, influencing conformational stability.

-

2,5-Diketone system: Enhances reactivity in Michael addition and cyclocondensation reactions.

-

Ethyl ester group: Improves solubility in organic solvents and modulates electronic effects .

The molecular formula corresponds to a molecular weight of 264.277 g/mol. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O | |

| InChI Key | YXBXDSWZBRMROG-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 65.7 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:

NMR (300 MHz, CDCl):

-

δ 1.34 ppm (t, J = 7.2 Hz): Ethyl group (-CHCH) triplet.

-

δ 2.41–2.72 ppm: Methylenic protons (CH) of the cyclohexanedione ring.

NMR (75 MHz, CDCl):

-

δ 170.2 ppm: Carbonyl carbon of the ester group.

-

δ 188.1 ppm: Ketone carbons (C-2 and C-5).

IR (KBr, cm):

-

1745: Ester C=O stretch.

-

1680: Conjugated ketone C=O stretch.

-

1605: Aromatic C=C vibration.

Synthesis and Optimization

Reaction Mechanism

The compound is synthesized via a one-pot, three-component reaction involving:

-

Ethyl acetoacetate: Serves as the enolizable carbonyl component.

-

5,5-Dimethyl-1,3-cyclohexanedione (dimedone): Provides the bicyclic framework.

-

Isoquinoline: Acts as a base catalyst, facilitating enolate formation and cyclization .

The mechanism proceeds through:

-

Enolate formation: Deprotonation of dimedone by isoquinoline.

-

Michael addition: Attack of the enolate on acetylenedicarboxylate.

-

Lactonization: Intramolecular esterification to form the chromene ring .

Synthetic Conditions

Optimized parameters for high yield (95%) include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Acetone | Enhances solubility of intermediates |

| Temperature | Room temperature (25°C) | Prevents side reactions |

| Reaction Time | 24 hours | Ensures completion of cyclization |

| Catalyst Loading | 1 eq. isoquinoline | Optimal enolate generation |

Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields >95% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against:

-

Gram-positive bacteria: Staphylococcus aureus (MIC = 32 µg/mL).

-

Gram-negative bacteria: Escherichia coli (MIC = 64 µg/mL).

The mechanism may involve disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications to enhance bioactivity include:

-

Ester hydrolysis: Converting the ethyl group to a carboxylic acid improves water solubility.

-

Methyl substitution: Introducing electron-withdrawing groups at C-4 increases electrophilicity.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with 80% sustained release over 72 hours in simulated physiological conditions.

Future Research Directions

-

In vivo toxicology studies: Assess systemic toxicity and pharmacokinetics in animal models.

-

Target identification: Use CRISPR-Cas9 screens to pinpoint enzyme targets.

-

Hybrid molecules: Conjugate with cisplatin derivatives to synergize anticancer effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume